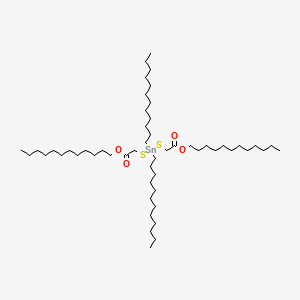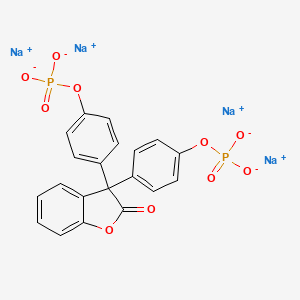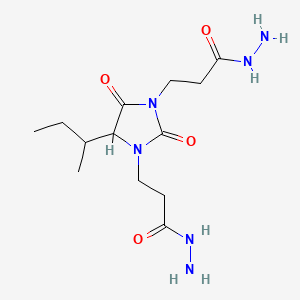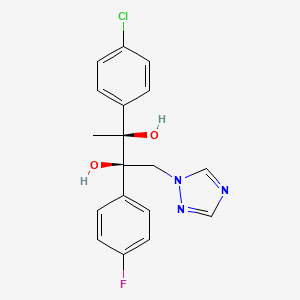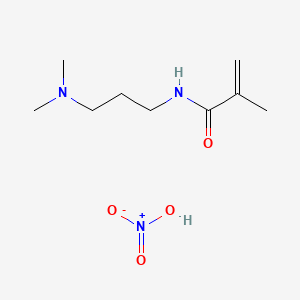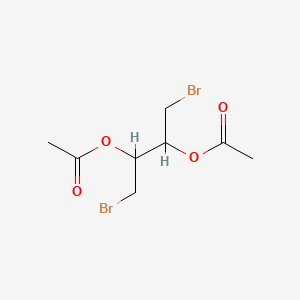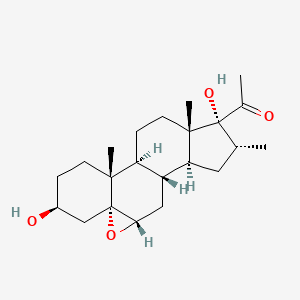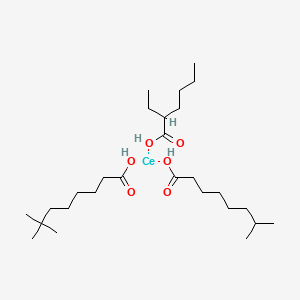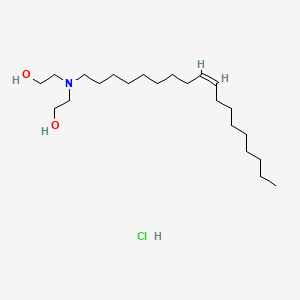
9(10H)-Acridinone, 1-amino-10-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 1-amino-10-ethyl- is a heterocyclic organic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the tenth position of the acridinone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 1-amino-10-ethyl- typically involves the condensation of an aminoketone compound with a pyranoindolizine compound. This reaction is followed by a ring-closing reaction to form the desired acridinone structure . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation and ring-closing reactions.
Industrial Production Methods
Industrial production of 9(10H)-Acridinone, 1-amino-10-ethyl- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9(10H)-Acridinone, 1-amino-10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and ethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinone, 1-amino-10-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinone, 1-amino-10-ethyl- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound of the acridinone family.
9(10H)-Acridinone: Lacks the amino and ethyl groups present in 9(10H)-Acridinone, 1-amino-10-ethyl-.
1-Aminoacridine: Contains an amino group but lacks the ethyl group.
Uniqueness
9(10H)-Acridinone, 1-amino-10-ethyl- is unique due to the presence of both the amino and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
148902-87-8 |
|---|---|
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-amino-10-ethylacridin-9-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-12-8-4-3-6-10(12)15(18)14-11(16)7-5-9-13(14)17/h3-9H,2,16H2,1H3 |
InChI-Schlüssel |
IBSBTXSFORYKST-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


